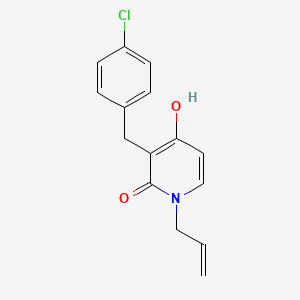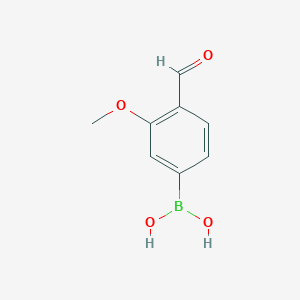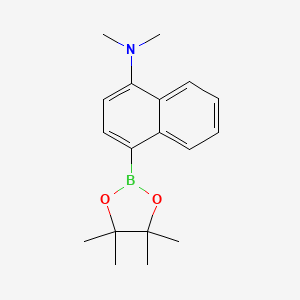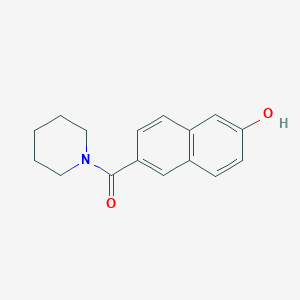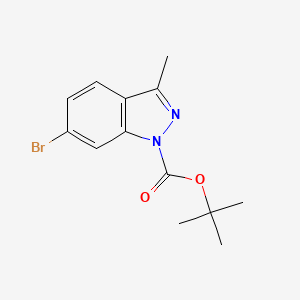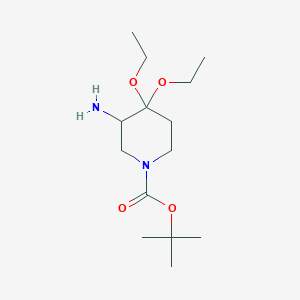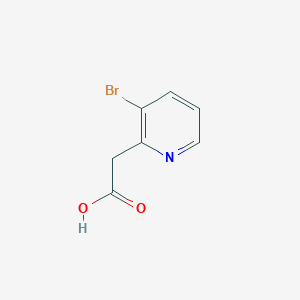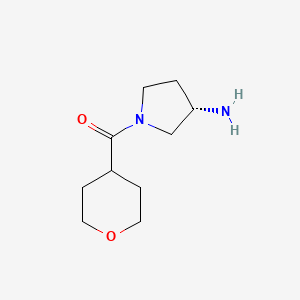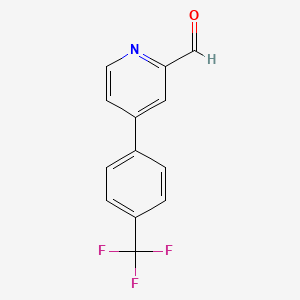
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde
Overview
Description
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde, also known as DFMBA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DFMBA is a colorless liquid with a molecular weight of 182.14 g/mol and a boiling point of 110-111°C. In
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The research into similar compounds such as 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, prepared from reactions with dimethyl derivatives, shows insights into crystal structures and intermolecular interactions. This compound, synthesized from reactions involving dimethylbenzaldehyde, exhibits a specific conformation and forms molecular chains in its crystal structure due to weak intermolecular hydrogen bonds (Zeng, 2011).
Photophysical Properties
- Studies on dimethylbenzaldehyde derivatives like 2,4-, 2,5-, and 3,4-dimethylbenzaldehydes dispersed in durene single crystals have explored their photophysical properties. Investigations into zero-field splitting parameters and phosphorescence spectra provide insights into the behavior of these compounds under various conditions (Despres & Migirdicyan, 1977; Despres et al., 1976).
Biocatalysis and Chemical Transformations
- The two-liquid phase concept has been used in the biocatalytic oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This approach, involving recombinant Escherichia coli cells, highlights the potential for controlled multistep oxidation processes in producing specific dimethylbenzaldehyde derivatives (Bühler et al., 2003).
Spectroscopic Analysis
- Vibrational spectroscopy studies on compounds like 2,4-and 2,5-dimethylbenzaldehydes have provided valuable data on vibrational frequencies, aiding in the understanding of molecular structures and interactions in similar dimethylbenzaldehyde derivatives (Venkoji, 1984).
Synthesis Techniques
- Research on synthesizing 2,4-Dimethylbenzaldehyde from raw materials like m-xylene and CO under specific catalytic conditions provides insights into efficient synthesis methods that could be applicable to related compounds like 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde (Wu Yu-long, 2008).
properties
IUPAC Name |
2-(difluoromethoxy)-4,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)9(4-7(6)2)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJPPAFXGXYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
